11beta,13-Dihydrolactucin

Descripción

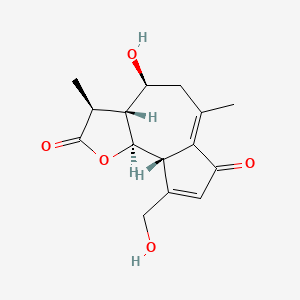

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3/t7-,9-,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZKRDEPZMPLJ-WLVQVHLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019932 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83117-63-9 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies for Research

Botanical Sources of 11β,13-Dihydrolactucin

11β,13-dihydrolactucin is predominantly found in plants belonging to the Asteraceae family. smolecule.comnih.govresearchgate.net Its distribution has been documented across several genera and species, highlighting its prevalence in this large and diverse plant family.

Distribution Across Plant Genera and Species:

The compound is a characteristic bitter sesquiterpene lactone found in species such as Cichorium intybus (chicory) and Lactuca virosa (wild lettuce). nih.govchemfaces.com In Cichorium intybus, it is present in the roots and leaves. smolecule.com Research has also identified its presence in the aerial parts of Launaea arborescens and the latex of Lactuca saligna. smolecule.com Further investigations have confirmed its occurrence in Cichorium glandulosum, Lactuca georgica, and Lactuca sibirica. smolecule.comnih.govacgpubs.orgresearchgate.net Hairy root cultures of Cichorium intybus have also been shown to produce 11β,13-dihydrolactucin. nih.gov

Below is an interactive data table summarizing the botanical sources of 11β,13-Dihydrolactucin.

| Plant Family | Species | Tissue/Part |

| Asteraceae | Cichorium intybus (Chicory) | Roots, Leaves, Hairy Root Cultures smolecule.comchemfaces.comnih.gov |

| Asteraceae | Lactuca virosa (Wild Lettuce) | Not specified nih.govchemfaces.com |

| Asteraceae | Launaea arborescens | Aerial Parts smolecule.com |

| Asteraceae | Lactuca saligna | Latex, Roots smolecule.comacgpubs.org |

| Asteraceae | Cichorium glandulosum | Roots smolecule.comnih.gov |

| Asteraceae | Lactuca georgica | Roots, Leaves researchgate.net |

| Asteraceae | Lactuca sibirica | Aerial Parts acgpubs.org |

| Asteraceae | Lactuca serriola | Latex semanticscholar.org |

| Asteraceae | Lactuca glareosa | Latex semanticscholar.org |

| Asteraceae | Lactuca viminea | Latex semanticscholar.org |

Factors Influencing Accumulation in Natural Sources

The concentration of 11β,13-dihydrolactucin in its natural sources is not static and can be influenced by several factors. The accumulation of sesquiterpene lactones, including 11β,13-dihydrolactucin, can vary significantly depending on the plant's cultivar, the application of fertilizers, and the growing season. researchgate.net The developmental stage of the plant is another critical factor, with the highest content of sesquiterpene lactones often observed during the bolting stage. mdpi.com

In chicory, 11β,13-dihydrolactucin often exists alongside its conjugated forms, such as 11β,13-dihydrolactucin-glucoside and 11β,13-dihydrolactucin-oxalate. nih.govresearchgate.net The relative amounts of the free compound and its conjugates can be influenced by processing conditions. For instance, water maceration at 30°C for 17 hours has been shown to favor the hydrolysis of these conjugated forms, thereby increasing the content of free 11β,13-dihydrolactucin. nih.govresearchgate.net Furthermore, genetic factors play a significant role, as evidenced by the development of chicory genotypes specifically rich in these compounds. nih.govresearchgate.net

Extraction and Purification Methodologies for Research Purposes

The isolation of 11β,13-dihydrolactucin for research necessitates efficient extraction and purification techniques to separate it from the complex matrix of plant material.

Solvent-Based Extraction Techniques

A variety of organic solvents and solvent mixtures have been utilized for the extraction of sesquiterpene lactones. mdpi.com A common initial step involves the use of ethanol (B145695) or a water-ethanol mixture. evitachem.com For instance, the ethanolic extract of the aerial parts of Cichorium intybus has been a source for isolating 11β,13-dihydrolactucin. nih.gov

A notable large-scale method involves an initial water maceration of freeze-dried chicory root powder, which also aids in hydrolyzing conjugated forms of the compound. nih.govresearchgate.net This is followed by a liquid-liquid extraction step, often using ethyl acetate (B1210297), to partition the target compounds from the aqueous extract. nih.govresearchgate.net Another approach for obtaining 11β,13-dihydrolactucin-glucoside involves extraction with a methanol/water (70/30) mixture, followed by liquid-liquid extraction. nih.govresearchgate.netnih.govresearchgate.net

Chromatographic Separation Strategies

Chromatography is an indispensable tool for the purification of 11β,13-dihydrolactucin from crude extracts. Reversed-phase chromatography is a widely used technique. nih.govresearchgate.netresearchgate.netevitachem.com In this method, a mobile phase often consisting of acetonitrile (B52724) and water, sometimes with the addition of formic acid, is used for elution. evitachem.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) systems equipped with columns like Kinetex PFP are employed for both analytical quantification and preparative isolation. wiley.com

High-speed counter-current chromatography (HSCCC) has also been successfully applied for the purification of 11β,13-dihydrolactucin from the ethyl acetate extract of Cichorium glandulosum roots. nih.gov This technique utilizes specific solvent systems, such as ethyl acetate-methanol-water, to achieve separation. nih.gov

Supercritical Fluid Extraction (SFE) Applications

Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has emerged as a green and efficient alternative for extracting sesquiterpene lactones from Cichorium intybus roots. mdpi.comnih.gov Supercritical CO2 is an excellent solvent for nonpolar compounds, and its polarity can be modified by adding a co-solvent like ethanol to enhance the extraction of moderately polar molecules like 11β,13-dihydrolactucin. mdpi.com

Research has shown that SFE can be more selective for sesquiterpene lactones compared to conventional solvent extraction. researchgate.net Optimized SFE conditions, such as high pressure (e.g., 350 bar), a specific temperature (e.g., 40°C), and the use of ethanol as a co-solvent, have been established to maximize the yield. mdpi.commdpi.com The extracts obtained via SFE can then be further purified using chromatographic techniques to isolate pure 11β,13-dihydrolactucin. mdpi.com

Biosynthetic Pathways and Metabolic Studies of 11beta,13 Dihydrolactucin

Precursors and Early Stages of Sesquiterpene Lactone Biosynthesis

The journey to forming 11β,13-dihydrolactucin begins with the universal precursors of all sesquiterpene lactones (STLs): isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). royalsocietypublishing.org These five-carbon molecules can be synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. royalsocietypublishing.org Through a condensation reaction catalyzed by farnesyl pyrophosphate (FPP) synthase, two units of IPP are added to DMAPP to create the 15-carbon molecule, farnesyl pyrophosphate (FPP). royalsocietypublishing.org FPP is a critical intermediate, serving as the precursor for a wide array of metabolites beyond STLs, including triterpenes and sterols. royalsocietypublishing.org

For the biosynthesis of most STLs, FPP is first cyclized by a sesquiterpene synthase (STS) to form a sesquiterpene backbone. tandfonline.com In the case of many STLs found in the Asteraceae family, the enzyme germacrene A synthase (GAS) converts FPP into the germacrene A backbone. royalsocietypublishing.orgtandfonline.com This germacrene A then undergoes a three-step oxidation process, catalyzed by germacrene A oxidase (GAO, a cytochrome P450 enzyme), to form germacrene A acid. tandfonline.com This acid is a pivotal intermediate, and its subsequent modifications, including hydroxylations and lactonizations, lead to the vast diversity of STLs. plos.orgwur.nl For instance, hydroxylation of germacrene A acid at the C6-α position by costunolide (B1669451) synthase, another P450 enzyme, leads to the formation of costunolide, a precursor for many germacranolide-type STLs. royalsocietypublishing.orgplos.org

Specific Enzymatic Steps in 11β,13-Dihydrolactucin Formation

The biosynthesis of 11β,13-dihydrolactucin is intricately linked to the pathway that produces other guaianolide STLs in chicory (Cichorium intybus). acs.orgchicproject.eu The pathway continues from the precursor kauniolide. acs.orgchicproject.eu

Key Enzymes and Their Characterization (e.g., Lactucin (B167388) Synthase CYP71DD33)

A crucial enzyme in this pathway is lactucin synthase, identified as the cytochrome P450 enzyme CYP71DD33. acs.orgnih.gov This enzyme catalyzes the 8α-hydroxylation of 8-deoxylactucin (B1214627) to produce lactucin. tandfonline.comacs.org The same enzyme, CiLCS (CYP71DD33), is also capable of converting 11β,13-dihydro-8-deoxylactucin into 11β,13-dihydrolactucin. acs.orgchicproject.eunih.gov

The functional characterization of CYP71DD33 was confirmed through in vitro assays using yeast microsomes. acs.orgnih.gov When microsomes from yeast expressing CYP71DD33 were incubated with a substrate mixture containing 8-deoxylactucin and 11β,13-dihydro-8-deoxylactucin, a complete conversion to lactucin and 11β,13-dihydrolactucin, respectively, was observed. acs.orgnih.gov This confirmed the enzyme's role as a lactucin synthase. The formation of 11β,13-dihydrolactucin itself is a result of the formal hydrogenation of lactucin across the 11,13-double bond. labnet.essmolecule.com

Genetic Regulation of Biosynthetic Enzymes

The expression of the genes encoding these biosynthetic enzymes is highly regulated. In chicory, the gene for lactucin synthase (CiLCS) is predominantly expressed in the latex, which is found in laticifers connected to the vascular bundles. acs.orgnih.govnih.gov This localization suggests that the later steps of STL biosynthesis occur within these specialized cells. acs.orgnih.govnih.gov

Targeted inactivation of the CYP71DD33 gene in chicory using CRISPR/Cas9 technology provided definitive evidence of its function. acs.orgnih.govresearchgate.net Plants with an edited CYP71DD33 gene showed a near-complete absence of lactucin and its downstream derivative, lactucopicrin. acs.orgnih.govresearchgate.net Concurrently, there was a significant accumulation of the precursors 8-deoxylactucin and its derivatives, further confirming the role of CYP71DD33 in the pathway. acs.orgnih.govresearchgate.net

In Vitro and In Vivo Metabolic Transformations of 11β,13-Dihydrolactucin

Once formed, 11β,13-dihydrolactucin can undergo further metabolic changes, both within the human body after consumption and within the plant itself.

Biotransformation Pathways in Microorganisms (e.g., Gut Microbiota)

Dietary sesquiterpene lactones from vegetables like chicory and lettuce are extensively metabolized by human gut microbiota. nih.govwiley.comwiley.com In vitro fermentation studies with human fecal suspensions have shown that the gut microbiota can perform various transformations, primarily dehydroxylations and double bond hydrogenations. nih.govwiley.com

Specifically, studies have shown that after consumption of chicory juice, 11β,13-dihydrolactucin, along with lactucin and their glucuronide and sulfate (B86663) conjugates, are detected in blood, urine, and feces. nih.govmdpi.comresearchgate.net This indicates that it is absorbed and undergoes phase II metabolism. nih.govmdpi.com Human fecal suspensions can convert 11β,13-dihydrolactucopicrin to 11β,13-dihydrolactucin. nih.govbiocrick.comcolab.ws The metabolism of these compounds shows significant variation among individuals, likely reflecting differences in gut microbiota composition. nih.govwiley.com

| Compound | Tmax (h) | T1/2z (h) |

|---|---|---|

| Free 11β,13-dihydrolactucin | 0.78 | 2.53 |

| Glucuronidated 11β,13-dihydrolactucin | 2.69 | 3.17 |

| Sulfated 11β,13-dihydrolactucin | 2.38 | 5.01 |

Mammalian (Non-Human) Xenobiotic Metabolism Studiesnih.gov

While comprehensive studies focusing exclusively on the xenobiotic metabolism of 11beta,13-Dihydrolactucin in non-human mammals are not extensively detailed in current literature, metabolic pathways can be inferred from research on related compounds and general principles of xenobiotic biotransformation observed in animal models. The metabolism of sesquiterpene lactones, including this compound, is generally expected to proceed through Phase I and Phase II reactions, processes common to mammals for the detoxification and elimination of foreign compounds.

Studies on the effects of chicory root, a primary source of this compound, in animal models provide insight into the enzymatic systems involved. For instance, research in pigs has shown that oral administration of dried chicory root can induce the expression and activity of several cytochrome P450 enzymes, including CYP1A2 and CYP2A, in the liver. europa.eu Cytochrome P450 enzymes are critical for Phase I metabolism, where they typically introduce or expose functional groups (like hydroxyl groups) on the substrate molecule, preparing it for subsequent reactions.

Following potential Phase I modifications, this compound and its metabolites would likely undergo Phase II conjugation reactions. These processes, such as glucuronidation and sulfation, increase the water solubility of the compound, facilitating its excretion from the body. Evidence from human pharmacokinetic studies on chicory consumption strongly supports the occurrence of these pathways, where glucuronide and sulfate conjugates of this compound are detected in serum. nih.govmdpi.com It is a well-established principle in toxicology and pharmacology that these metabolic pathways are highly conserved across mammalian species, including common laboratory models like rats and mice.

Furthermore, the gut microbiota plays a crucial role in the initial metabolism of related, more complex sesquiterpene lactones. For example, 11beta,13-dihydrolactucopicrin (B1255170) is converted to this compound by the action of gut microbes. mdpi.combiocrick.comchemfaces.com This microbial biotransformation is a key step that precedes systemic absorption and further metabolism by host enzymes.

The table below summarizes the inferred metabolic transformations of this compound and its precursor in mammals, based on available data.

| Precursor/Substrate | Metabolic Reaction | Resulting Metabolite(s) | Metabolic Phase | Implied Evidence |

|---|---|---|---|---|

| 11beta,13-Dihydrolactucopicrin | Microbial Hydrolysis | This compound | Gut Microbiota Metabolism | Transformation observed in human studies, a process common to mammals with gut flora. mdpi.combiocrick.comchemfaces.com |

| This compound | Oxidation/Hydroxylation | Hydroxylated derivatives | Phase I (Inferred) | Induction of Cytochrome P450 enzymes in pigs by chicory root suggests this pathway. europa.eu |

| This compound | Glucuronidation | This compound-glucuronide | Phase II | Detection of glucuronide conjugates in human serum strongly implies this conserved mammalian pathway. nih.govmdpi.com |

| This compound | Sulfation | This compound-sulfate | Phase II | Detection of sulfate conjugates in human serum strongly implies this conserved mammalian pathway. nih.govmdpi.com |

Chemical Synthesis and Derivatization Strategies for 11beta,13 Dihydrolactucin

Total Synthesis Approaches to 11beta,13-Dihydrolactucin

While this compound is a member of the large guaianolide class of sesquiterpene lactones, dedicated total synthesis routes for this specific compound are not prominently featured in scientific literature. rsc.orgnih.gov This is largely due to its relative abundance and accessibility from natural sources, particularly chicory (Cichorium intybus), which makes isolation and subsequent semi-synthesis a more common and practical approach. preprints.org

However, the broader field of guaianolide synthesis offers established strategies for constructing the characteristic bicyclo[5.3.0]decane (5,7-fused) ring system that forms the core of this compound. rsc.orgnih.gov These general approaches, which could theoretically be adapted for a total synthesis, include:

Ring-Expansion Reactions : Methods like the Tiffeneau–Demjanov rearrangement can be employed to expand a six-membered ring into the seven-membered carbocycle typical of guaianolides. acs.org

Photocyclization : Tungsten-catalyzed photocyclization of acyclic trienyne precursors has been used to stereoselectively prepare the bicyclo[5.3.0]decane core. rsc.org

Metathesis Reactions : Dienyne or enediyne metathesis serves as a powerful tool for closing the seven-membered ring, forming the central hydroazulene skeleton of guaianolides. rsc.org

These synthetic strategies underscore the chemical complexity of the guaianolide family, though their application has been directed toward other members of the class, such as mikanokryptin and thapsigargin. nih.govzendy.io

Semi-Synthesis and Late-Stage Functionalization of this compound Analogs

The availability of this compound (DHLc) from plant extracts provides a convenient starting point for semi-synthesis and late-stage functionalization. preprints.org This approach leverages the existing complex scaffold of the natural product to create novel analogs through targeted chemical and enzymatic modifications. The presence of two hydroxyl groups in the structure of DHLc makes it an interesting platform for generating derivatives.

Conjugation at the hydroxyl groups of this compound has been a key strategy for producing derivatives found in nature or for creating novel analogs for biological evaluation. preprints.org

Oxalate Conjugates : The synthesis of 11,13-dihydrolactucin-oxalate has been achieved in a two-step process starting from purified DHLc. preprints.org This synthetic route provides access to a naturally occurring conjugate that is otherwise difficult to isolate in large quantities due to its instability during extraction. preprints.org

Glycoside Conjugates : The 11β,13-dihydrolactucin-glucoside has been obtained through a multi-step extraction and purification process involving MeOH/H₂O extraction, liquid-liquid extraction, and reversed-phase chromatography. preprints.org Semi-synthetic methods are also employed to generate these glycosylated standards. preprints.org

| Starting Compound | Derivative | Synthetic Strategy | Reference |

|---|---|---|---|

| 11β,13-Dihydrolactucin (DHLc) | 11,13-Dihydrolactucin-oxalate | Two-step chemical synthesis from isolated DHLc. | preprints.org |

| 11β,13-Dihydrolactucin (DHLc) | 11β,13-Dihydrolactucin-glucoside | Isolation via multi-step extraction and purification; also prepared via semi-synthesis to serve as analytical standards. | preprints.org |

Chemoenzymatic methods offer superior selectivity for modifying complex molecules like sesquiterpene lactones under mild conditions. researchgate.netresearchgate.net The selective O-acylation of the primary alcohol group of this compound has been successfully demonstrated, providing a pathway to novel ester derivatives. researchgate.netresearchgate.net

This biocatalytic modification is typically carried out using the immobilized lipase (B570770) B from Candida antarctica (CAL-B), commercially known as Novozym 435. researchgate.net The enzyme catalyzes a transesterification reaction using various aliphatic vinyl esters as acyl donors. researchgate.net This approach enables the regioselective acylation of the primary hydroxyl group, a reaction that can be challenging to achieve with conventional chemical methods without resorting to protecting group strategies. researchgate.netresearchgate.net The synthesis of the O-acetyl ester of DHLc has been achieved with near-quantitative conversion using this methodology. researchgate.net

| Starting Compound | Enzyme | Acyl Donor Example | Product Type | Reference |

|---|---|---|---|---|

| 11β,13-Dihydrolactucin (DHLc) | Lipase B from Candida antarctica (CAL-B) | Aliphatic vinyl esters (e.g., vinyl acetate) | Selective O-acyl esters | researchgate.netresearchgate.net |

Development of Novel Synthetic Precursors and Intermediates

The development of synthetic strategies also includes the identification and utilization of biosynthetic precursors. Understanding the natural pathway to this compound allows for chemoenzymatic approaches and metabolic engineering to produce the target compound or its intermediates.

The biosynthesis of sesquiterpene lactones begins with the precursor farnesyl diphosphate (B83284) (FPP). frontiersin.org In chicory, a series of enzymatic steps involving germacrene A synthase, germacrene A oxidase, and costunolide (B1669451) synthase converts FPP into costunolide, which is a key intermediate for many guaianolides. frontiersin.orgwur.nl

More directly, research has identified 11β,13-dihydro-8-deoxylactucin as the immediate precursor to this compound. acs.orgchicproject.eu The conversion is a hydroxylation reaction at the C8 position, catalyzed by a specific cytochrome P450 enzyme named lactucin (B167388) synthase (CiLCS, CYP71DD33). acs.orgchicproject.eu In yeast microsome assays, the expression of this enzyme led to the total conversion of 11β,13-dihydro-8-deoxylactucin into this compound. acs.orgchicproject.eu This discovery provides a valuable chemoenzymatic tool, as the precursor can be accumulated and then converted to the final product in a controlled manner. acs.org

Molecular Mechanisms of Action of 11beta,13 Dihydrolactucin

Interaction with Cellular Targets

The bioactivity of 11β,13-Dihydrolactucin is rooted in its ability to directly interact with and modify the function of specific cellular proteins, including enzymes and transcription factors.

Protein Binding and Enzyme Modulation Studies (e.g., Crz1/NFAT pathway)

Research has demonstrated the anti-inflammatory potential of 11β,13-dihydrolactucin through its interaction with the calcineurin-responsive zinc finger-1 (Crz1) pathway in Saccharomyces cerevisiae. researchgate.netnih.gov This yeast pathway is a well-established model for the mammalian calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling cascade, a critical regulator of immune responses. researchgate.net 11β,13-dihydrolactucin was found to inhibit the activation of the Crz1 pathway with a half-maximal inhibitory concentration (IC50) of 2.35 µM. nih.gov This inhibitory action on a key signaling protein for immune cell activation highlights a direct molecular target for the compound's anti-inflammatory effects. researchgate.netnih.gov

Alkylation of Thiol Groups in Proteins

A characteristic feature of many sesquiterpene lactones is the presence of electrophilic structures, such as α,β-unsaturated carbonyls, which can act as Michael acceptors. mdpi.com These reactive sites can form covalent bonds with nucleophilic groups in biological macromolecules, most notably the thiol (-SH) groups of cysteine residues in proteins. nih.govcreative-proteomics.com This process, known as alkylation, can alter the structure and function of target proteins. creative-proteomics.comgbiosciences.com

While 11β,13-Dihydrolactucin lacks the exocyclic α-methylene-γ-lactone moiety common to many highly reactive sesquiterpene lactones, its molecular structure does contain an α,β-unsaturated cyclopentenone ring. nih.govmdpi.com This enone system is also an electrophilic center capable of undergoing Michael addition reactions with protein thiols. mdpi.comnih.gov By alkylating critical cysteine residues, 11β,13-Dihydrolactucin can potentially inactivate key enzymes and transcription factors involved in cellular signaling. nih.govcreative-proteomics.com

Intracellular Signaling Pathway Modulation

Beyond direct protein binding, 11β,13-Dihydrolactucin influences cellular function by modulating complex intracellular signaling networks that are central to inflammation and cell survival.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. benthamdirect.com Many sesquiterpene lactones are recognized as potent inhibitors of this pathway. nih.govbenthamdirect.com The mechanism often involves the direct alkylation of cysteine residues on components of the NF-κB complex, such as the p65 subunit, which prevents its DNA binding and transcriptional activity. nih.govnih.gov

Recent studies have confirmed that 11β,13-dihydrolactucin effectively prevents the activation of the NF-κB signaling pathway. rsc.orgnih.gov This inhibition is a key component of its anti-inflammatory action, leading to a downstream reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-6 and TNF-α. rsc.orgnih.gov

MAPK Pathway Modulation (e.g., p38)

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes including inflammation, stress responses, and apoptosis. nih.govmdpi.com The p38 MAPK pathway, in particular, is strongly associated with the production of inflammatory cytokines and mediators. nih.govfrontiersin.org

Apoptosis Induction Pathways (e.g., Caspase Activation)

Apoptosis, or programmed cell death, is a vital process for removing damaged cells and maintaining tissue homeostasis. One of the primary mechanisms of apoptosis involves a cascade of enzymes called caspases. researchgate.net Activation of initiator caspases (like caspase-8 or -9) triggers the activation of executioner caspases (like caspase-3 and -7), which then cleave cellular substrates, leading to cell death. researchgate.netresearchgate.net

Several sesquiterpene lactones have been shown to induce apoptosis in cancer cells by triggering these caspase cascades. nih.govfrontiersin.org For example, the sesquiterpene lactone alantolactone (B1664491) has been observed to activate caspase-3 and caspase-9, suggesting it triggers the intrinsic pathway of apoptosis. nih.gov Another related compound, lactucin (B167388), has demonstrated the ability to induce apoptosis in lung cancer cells, accompanied by an increase in cleaved Caspase-3. researchgate.net While this mechanism is established for other related compounds, direct studies specifically detailing apoptosis induction and caspase activation by 11β,13-Dihydrolactucin are less prevalent. However, the known effects of similar compounds suggest this is a plausible area for its bioactivity.

Table 1: Summary of Molecular Mechanisms of 11beta,13-Dihydrolactucin

| Mechanism Category | Specific Target/Pathway | Observed Effect of this compound |

|---|---|---|

| Interaction with Cellular Targets | Crz1/NFAT Pathway | Inhibition of pathway activation. |

| Protein Thiol Groups | Potential for alkylation via Michael addition due to its enone structure. | |

| Intracellular Signaling Modulation | NF-κB Pathway | Prevention of pathway activation. |

| MAPK Pathway (p38) | Prevention of pathway activation. | |

| Apoptosis Pathways | Not directly demonstrated; other sesquiterpene lactones induce caspase activation. |

Influence on Gene Expression and Proteomics

The molecular activity of 11β,13-Dihydrolactucin extends to the regulation of genetic and protein expression, fundamentally altering the cellular environment, particularly under inflammatory conditions.

Transcriptomic Profiling in Response to this compound

While comprehensive, large-scale transcriptomic screening studies on 11β,13-Dihydrolactucin are not yet widely detailed in the literature, research has clearly documented its ability to modulate the expression of specific, key genes involved in the inflammatory cascade. In a human intestinal triple co-culture model designed to mimic the gut mucosa, treatment with 11β,13-Dihydrolactucin resulted in a significant reduction in the gene expression of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). rsc.orgrsc.org Furthermore, the compound was shown to decrease the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response. rsc.orgrsc.org This targeted downregulation of pro-inflammatory genes underscores a primary mechanism by which 11β,13-Dihydrolactucin exerts its anti-inflammatory effects at the genetic level.

Proteomic Analysis of Cellular Responses

Similar to its influence on gene expression, the effects of 11β,13-Dihydrolactucin have been characterized on the protein level, primarily focusing on key inflammatory enzymes. Studies have confirmed that the compound's inhibitory action on the gene expression of iNOS and COX-2 translates to a corresponding decrease in their protein expression. rsc.orgrsc.org The reduction of these proteins is critical, as they are responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively. nih.gov By suppressing the synthesis of these enzymes, 11β,13-Dihydrolactucin effectively curtails the production of molecules that perpetuate the inflammatory state.

Cellular Responses and Phenotypic Changes

The modulation of gene and protein expression by 11β,13-Dihydrolactucin culminates in observable changes in cellular behavior and function, particularly concerning cell proliferation, immune cell activity, and inflammatory processes.

Anti-proliferative Effects in Cell Lines

The direct anti-proliferative effects of 11β,13-Dihydrolactucin on cancer cell lines are not extensively documented in current research. However, its cytotoxic potential has been assessed in non-cancerous cell lines. For instance, one study evaluated the compound's effect on human colon-derived CCD18-Co myofibroblasts, which are relevant to intestinal inflammation. researchgate.net While this provides insight into its effects on cell viability in the context of inflammation, dedicated studies on its specific anti-proliferative activity against various cancer cell lines are less common compared to other sesquiterpene lactones. endocrine-abstracts.orgoaepublish.com

Immunomodulatory Effects on Immune Cells (e.g., Macrophages, T-cells)

11β,13-Dihydrolactucin demonstrates significant immunomodulatory capabilities by influencing the function of key immune cells. Its activity may lessen the activation of macrophages and effector T-cells, which are central to both acute and chronic inflammatory processes. rsc.org Research using a yeast-based model, which serves as an analogue for the human calcineurin/NFAT pathway crucial for T-cell activation, revealed that 11β,13-Dihydrolactucin inhibits this pathway with an IC50 of 2.35 µM. nih.gov It was shown to prevent the nuclear translocation of the transcription factor Crz1, the yeast equivalent of NFAT (Nuclear Factor of Activated T-cells), thereby keeping it inactive in the cytosol. nih.gov Furthermore, a chicory extract rich in 11β,13-Dihydrolactucin was found to substantially inhibit the activity of this transcription factor, demonstrating a potential to suppress T-cell-mediated immune responses. nih.gov

Anti-inflammatory Cellular Mechanisms

The anti-inflammatory properties of 11β,13-Dihydrolactucin are multifaceted and have been observed across multiple cellular models. A primary mechanism is its ability to prevent the activation of critical pro-inflammatory signaling pathways, notably Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. rsc.orgrsc.org By inhibiting these pathways, the compound effectively blocks the downstream cascade that leads to the expression of numerous inflammatory mediators. rsc.org

In various cell models of intestinal inflammation, 11β,13-Dihydrolactucin has been shown to:

Decrease the release of Interleukin-8 (IL-8), a chemokine responsible for recruiting neutrophils to sites of inflammation. rsc.orgrsc.org

Reduce the secretion of the pro-inflammatory cytokine TNF-α. rsc.orgrsc.org

Diminish the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator derived from the COX-2 pathway. rsc.orgrsc.org

These cellular actions collectively demonstrate a potent ability to interrupt the inflammatory response at several key junctures, from initial signaling cascades to the production of effector molecules.

Table 1: Summary of Molecular and Cellular Effects of 11β,13-Dihydrolactucin

| Category | Effect | Target Molecule/Pathway | Cell/Model System |

|---|---|---|---|

| Gene Expression | Downregulation | IL-6, TNF-α | Human intestinal triple co-culture |

| Downregulation | iNOS, COX-2 | Human intestinal triple co-culture | |

| Protein Expression | Downregulation | iNOS, COX-2 | Human intestinal triple co-culture |

| Signaling Pathways | Inhibition | NF-κB, MAPK p38 | Human intestinal triple co-culture |

| Inhibition | Calcineurin/NFAT (Crz1) | Yeast model | |

| Cellular Secretions | Decreased Release | IL-8, TNF-α | Human intestinal triple co-culture |

| Decreased Release | PGE2 | Myofibroblast-like human cells |

| Immune Cell Modulation | Inhibition | T-cell transcription factor | Yeast model |

Table of Compounds Mentioned

| Compound Name |

|---|

| 11β,13-Dihydrolactucin |

| Cyclooxygenase-2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Nitric Oxide (NO) |

| Prostaglandin E2 (PGE2) |

Biological Activities and Pharmacological Insights Non Clinical

In Vitro Biological Activities of 11β,13-Dihydrolactucin

The cytotoxic profile of 11β,13-Dihydrolactucin has been a subject of investigation, particularly in comparison to other sesquiterpene lactones. A key structural feature of many cytotoxic sesquiterpene lactones is the presence of an α,β-unsaturated γ-lactone moiety. google.com However, 11β,13-Dihydrolactucin lacks this specific chemical group, which is believed to contribute to its lower cytotoxicity. google.com Compounds without this moiety have been noted as being non-cytotoxic in various tests. google.com

In studies using yeast (Saccharomyces cerevisiae) cells, 11β,13-Dihydrolactucin was evaluated to determine the highest nontoxic concentration for use in subsequent anti-inflammatory assays. mdpi.com This pre-screening ensures that the observed biological effects are not a byproduct of cellular toxicity.

11β,13-Dihydrolactucin has demonstrated noteworthy anti-inflammatory properties across a variety of cell culture models.

In a yeast reporter system based on Saccharomyces cerevisiae, which serves as a model for the human nuclear factor of activated T-cells (NFAT) pathway, 11β,13-Dihydrolactucin was identified as the most potent anti-inflammatory agent among several tested sesquiterpene lactones. mdpi.comchemfaces.com It inhibited the activation of Crz1, the yeast equivalent of human NFAT, by approximately 54% at a concentration of 3.6 µM, with a calculated IC₅₀ value of 2.35 ± 1.45 μM. mdpi.com This inhibitory action was further supported by the observation that the compound impairs the nuclear accumulation of Crz1-GFP. mdpi.comresearchgate.net

The compound's effects have been extensively studied in models of intestinal inflammation. In a triple co-culture model consisting of human intestinal epithelial cells (Caco-2), mucus-producing cells (HT29-MTX-E12), and M-cells (Raji B), 11β,13-Dihydrolactucin showed significant anti-inflammatory activity. rsc.orgnih.goviiim.res.in It effectively prevented the activation of key inflammatory signaling pathways, namely NF-κB and MAPK p38. rsc.orgnih.gov Furthermore, it led to a dose-dependent decrease in the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8). rsc.org The compound also reduced the gene expression of pro-inflammatory cytokines IL-6 and Tumor Necrosis Factor-alpha (TNF-α), as well as the gene and protein expression of the inflammatory enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgnih.gov

In a separate model using human colon-derived myofibroblast-like cells (CCD-18Co), 11β,13-Dihydrolactucin was shown to decrease the release of TNF-α and prostaglandin (B15479496) E2 (PGE₂), a significant inflammatory mediator derived from COX-2 activity. rsc.orgnih.gov Cytotoxicity assays were first performed on the CCD-18Co cells to establish non-cytotoxic concentrations for these experiments. rsc.org

While studies on RAW 264.7 macrophages have shown that other sesquiterpene lactones can inhibit nitric oxide (NO) production, the specific activity of 11β,13-Dihydrolactucin in this model was not highlighted as significant in some studies. biocrick.comresearchgate.net

| Cell Model | Key Findings | Reference |

|---|---|---|

| Yeast (S. cerevisiae) NFAT/Crz1 Reporter System | Most potent anti-inflammatory SL tested; Inhibited Crz1 activation by ~54% (IC₅₀ = 2.35 µM); Impaired nuclear accumulation of Crz1. | mdpi.comchemfaces.comresearchgate.net |

| Triple Co-culture (Caco-2, HT29-MTX-E12, Raji B) | Prevented activation of NF-κB and MAPK p38 pathways; Decreased release of IL-8; Reduced gene expression of IL-6, TNF-α, iNOS, and COX-2. | rsc.orgnih.goviiim.res.innih.gov |

| CCD-18Co (Myofibroblast-like cells) | Decreased release of TNF-α and Prostaglandin E₂ (PGE₂). | rsc.orgnih.gov |

11β,13-Dihydrolactucin has demonstrated efficacy against specific bacterial and fungal pathogens.

In studies testing its antibacterial action, 11β,13-Dihydrolactucin was found to be active against Pseudomonas aeruginosa strain IBRS P001, exhibiting a Minimal Inhibitory Concentration (MIC) of 0.5 mg/mL. nih.govresearchgate.net

Regarding its antifungal capabilities, the compound is noted to have activity against Candida albicans. woundworld.com While some studies have highlighted that chicory extracts show potent antibiofilm activity against C. albicans, the specific efficacy of isolated 11β,13-Dihydrolactucin is an area for further detailed investigation. researchgate.net

| Pathogen | Assay | Result | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa IBRS P001 | Minimal Inhibitory Concentration (MIC) | 0.5 mg/mL | nih.govresearchgate.net |

| Candida albicans | Antifungal Activity | Reported activity. | woundworld.com |

In Vivo Biological Activities in Animal Models

The anti-inflammatory potential of 11β,13-Dihydrolactucin observed in cell cultures has been substantiated in animal models.

A zebrafish model of gut inflammation, induced by a high-cholesterol diet, was used to assess the compound's in vivo efficacy. rsc.org Treatment with 11β,13-Dihydrolactucin was shown to significantly decrease the infiltration of neutrophils into the gut. rsc.orgnih.goviiim.res.in This effect was observed at a concentration as low as 25 μM, providing strong support for its anti-inflammatory activity in a physiological context. rsc.org

In rodent models, the biological effects of 11β,13-Dihydrolactucin have been evaluated, particularly its analgesic properties, which are often linked to anti-inflammatory mechanisms. In studies using mice, 11β,13-Dihydrolactucin, along with lactucin (B167388) and lactucopicrin, was assessed for analgesic effects in the hot plate and tail-flick tests. chemfaces.com While lactucopicrin was the most potent analgesic of the three, 11β,13-Dihydrolactucin did show an analgesic effect at a dose of 15 and 30 mg/kg in the hot plate test, comparable to ibuprofen (B1674241). chemfaces.com Unlike lactucin and lactucopicrin, it did not exhibit sedative properties. chemfaces.com

| Animal Model | Inflammation Model | Key Findings | Reference |

|---|---|---|---|

| Zebrafish (Danio rerio) | High-cholesterol diet-induced gut inflammation | Significantly reduced neutrophil infiltration into the gut at concentrations as low as 25 µM. | rsc.orgnih.goviiim.res.in |

| Mouse | Hot plate test (analgesic) | Showed analgesic effects at 15 and 30 mg/kg, similar to ibuprofen. | chemfaces.com |

Analgesic Effects in Pain Models (e.g., Mice Hot Plate, Tail-Flick Test)

The analgesic properties of 11beta,13-Dihydrolactucin have been evaluated in established murine models of pain, including the hot plate and tail-flick tests. These studies aim to quantify the compound's ability to reduce pain sensitivity to thermal stimuli.

In comparative studies, this compound was assessed alongside its parent compounds, lactucin and lactucopicrin. chemfaces.com When administered to mice, this compound demonstrated notable analgesic effects. chemfaces.com In the hot plate test, its activity was found to be similar to that of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. chemfaces.com Specifically, doses of 15 and 30 mg/kg of this compound produced an analgesic response comparable to a 30 mg/kg dose of ibuprofen. chemfaces.com

Further evaluation using the tail-flick test, another method for assessing centrally-mediated analgesia, showed that a 30 mg/kg dose of the compound had an analgesic effect comparable to a 60 mg/kg dose of ibuprofen. chemfaces.com An important distinction observed in these studies was that, unlike lactucin and lactucopicrin, this compound did not produce sedative effects or alter the spontaneous locomotor activity of the mice. chemfaces.com This characteristic is considered beneficial for a compound with an analgesic profile, as it suggests a more specific action on pain pathways without confounding sedative side effects. chemfaces.com

Analgesic Activity of this compound in Mice Pain Models

Click to view data

| Pain Model | Test Compound | Dose (mg/kg) | Observed Effect | Reference Compound | Dose (mg/kg) | Source |

|---|---|---|---|---|---|---|

| Hot Plate Test | This compound | 15 | Analgesic effect similar to reference | Ibuprofen | 30 | chemfaces.com |

| Hot Plate Test | This compound | 30 | Analgesic effect similar to reference | Ibuprofen | 30 | chemfaces.com |

| Tail-Flick Test | This compound | 30 | Analgesic activity comparable to reference | Ibuprofen | 60 | chemfaces.com |

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Detailed pharmacokinetic studies of this compound specifically in preclinical animal models are not extensively documented in the available scientific literature. General studies on sesquiterpene lactones suggest they often exhibit poor bioavailability. nih.govmdpi.com While comprehensive in vivo animal data for this specific compound is limited, insights can be drawn from related non-clinical and metabolic studies.

Elimination Pathways and Half-Life in Animal Models

There is no specific information available from the search results regarding the elimination pathways and elimination half-life of this compound in preclinical animal models. A study in healthy humans who consumed chicory juice identified this compound and its metabolites in both urine and feces, indicating these are routes of excretion. nih.gov In that human study, the terminal elimination half-life (T1/2z) for the free form of this compound in serum was calculated to be 2.53 hours. nih.gov Its glucuronide and sulfate (B86663) conjugates had longer half-lives of 3.17 hours and 5.01 hours, respectively. nih.gov

Terminal Elimination Half-Life (T1/2z) of this compound and its Metabolites (Human Data)

Metabolite Identification and Activity (Non-Human)

Metabolism of this compound involves processes mediated by non-human biological systems, such as the gut microbiota, as well as phase II metabolism. nih.gov Studies have shown that precursor compounds found in chicory, namely 11beta,13-dihydrolactucopicrin (B1255170) and glycosylated forms of sesquiterpene lactones, are converted into this compound. nih.govbiocrick.comresearchgate.net This conversion is carried out by the intestinal microbiota. nih.govbiocrick.comresearchgate.net

Once absorbed, this compound undergoes phase II metabolism, a common pathway for the biotransformation of xenobiotics in animals and humans. nih.gov This results in the formation of more water-soluble glucuronide and sulfate conjugates. nih.gov The presence of these conjugated forms, along with the free form of this compound, has been detected in biological samples following the consumption of chicory. nih.gov There is no specific information available regarding the biological activity of these identified metabolites.

Structure Activity Relationship Sar Studies of 11beta,13 Dihydrolactucin and Its Analogs

Identification of Key Structural Features for Biological Activity

The biological activity of many sesquiterpene lactones (SLs) is frequently attributed to the presence of an α-methylene-γ-lactone group. encyclopedia.pubresearchgate.netnih.gov This structural motif contains an exocyclic double bond conjugated with a carbonyl group, which acts as a potent alkylating agent. researchgate.net It can react with nucleophilic sites in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins, through a Michael-type addition. nih.govcore.ac.uknih.gov This alkylation can alter the function of key proteins, including enzymes and transcription factors, leading to a wide range of biological effects like anti-inflammatory and cytotoxic activities. encyclopedia.pubnih.gov The reactivity of this group is considered a crucial factor for the bioactivity of many SLs. encyclopedia.pubavma.org

However, 11beta,13-Dihydrolactucin is a notable exception as it lacks the α-methylene-γ-lactone moiety due to the saturation of the 11,13-double bond. mdpi.commdpi.com Despite the absence of this key reactive group, the compound exhibits significant biological activities, including anti-inflammatory effects. nih.govmdpi.commdpi.com For instance, it has been shown to inhibit the calcineurin/calcineurin-responsive zinc finger-1 (Crz1) pathway, the yeast equivalent of the human calcineurin/NFAT pathway, with an IC₅₀ of 2.35 µM. nih.govmdpi.commdpi.com This suggests that other structural features are responsible for its bioactivity.

Systematic Derivatization and Modification Strategies

To further understand the SAR of this compound and develop analogs with potentially enhanced properties, researchers have employed various derivatization and modification strategies. These approaches systematically alter different parts of the molecule to probe their contribution to its biological profile.

Modifications targeting the lactone ring are a common strategy in SL chemistry. For SLs that possess the α-methylene-γ-lactone, a prodrug approach can be used where an amine group is added to this moiety. This can lead to derivatives with increased solubility and improved selectivity by reducing non-specific binding to biological thiols. nih.govresearchgate.net Although this compound lacks the exocyclic double bond for such additions, other modifications to the lactone ring itself, such as the introduction of aromatic thiol derivatives substituted with electronegative atoms (e.g., halogens), have been shown in other SLs to increase binding affinity to targets like the p65 subunit of NF-κB by forming additional hydrogen bonds. chicproject.eu

The rigid, three-dimensional structure of the sesquiterpene skeleton is critical for its biological activity. The specific geometry of the guaianolide backbone in this compound dictates how its functional groups are presented for interaction with a receptor or enzyme active site. encyclopedia.pubnih.gov Alterations to this skeleton, even minor ones, can significantly impact activity. For example, studies on related pseudoguaianolides have shown that the stereochemistry of a hydroxyl group at C-1 can determine its anti-inflammatory potency. nih.gov The flexibility of the carbon skeleton also plays a role; more flexible structures like germacranolides can adapt more easily to different biological targets compared to more rigid structures like eudesmanolides. nih.gov

A highly effective strategy for modifying this compound involves the introduction of ester chains at its hydroxyl groups. A biocatalytic approach using lipase (B570770) B from Candida antarctica (CAL-B, commercialized as Novozym 435) has been successfully used for the regioselective O-acylation of the primary alcohol group of this compound (DHLc). researchgate.netchemrxiv.org This method allows for the selective introduction of various aliphatic ester chains using vinyl esters as acyl donors. researchgate.netchemrxiv.org

This enzymatic strategy has proven highly efficient, yielding a range of novel ester derivatives. For example, the acylation of DHLc with vinyl acetate (B1210297) and vinyl propionate (B1217596) achieved near-quantitative conversion, while longer chain esters like octanoate (B1194180) were also successfully introduced, albeit with lower conversion rates. researchgate.net This methodology is particularly valuable as it selectively esterifies the primary alcohol without affecting other ester groups that may be present in related molecules like lactucopicrin. chemrxiv.org The introduction of these ester chains modifies the lipophilicity of the parent molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. researchgate.net

| Acyl Donor (Vinyl Ester) | Ester Chain Introduced | Conversion Rate (%) | Reference |

|---|---|---|---|

| Vinyl Acetate | -COCH₃ | >99% | researchgate.net |

| Vinyl Propionate | -COCH₂CH₃ | >99% | researchgate.net |

| Vinyl Butyrate | -CO(CH₂)₂CH₃ | Not specified | researchgate.net |

| Vinyl Valerate | -CO(CH₂)₃CH₃ | Not specified | researchgate.net |

| Vinyl Octanoate | -CO(CH₂)₆CH₃ | 69% | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com These models use molecular descriptors—quantifiable properties derived from the molecular structure, such as lipophilicity, size, and electronic properties—to predict the activity of new or untested compounds. jocpr.com

In the field of sesquiterpene lactones, QSAR studies have been employed to understand the structural requirements for activities like cytotoxicity. researchgate.net For instance, a study on a set of 37 different SLs, including germacranolides, elemanolides, and guaianolides, developed a QSAR model using 3D molecular descriptors to establish relationships between their structures and cytotoxic properties. researchgate.net Such models can identify key properties influencing potency. researchgate.net While specific QSAR models focusing exclusively on this compound are not widely published, it can be included in broader QSAR analyses of guaianolide-type SLs to understand how its unique structural features contribute to its activity profile compared to its analogs. semanticscholar.orgacs.org These in silico studies are a valuable alternative in medicinal chemistry for guiding experimental design and identifying promising new drug candidates. researchgate.net

Ligand-Receptor Interaction Modeling Based on SAR Data

Building on SAR data, ligand-receptor interaction modeling, often using techniques like molecular docking, provides a three-dimensional visualization of how a compound like this compound might bind to its biological target. jst.go.jp This computational method predicts the preferred orientation and conformation of the ligand within the active site of a receptor or enzyme. jst.go.jp

For this compound, SAR data is crucial for informing and validating these models. For example, the knowledge that the primary alcohol group can be selectively acylated to produce active derivatives helps to orient the molecule in a binding pocket where this group is accessible. chemrxiv.org Recent research has shown that this compound exerts anti-inflammatory effects by preventing the activation of key signaling pathways like NF-κB and MAPK p38. rsc.org Molecular docking studies could be used to model the interaction of this compound with key proteins in these pathways, such as IKK or p38 MAPK.

Furthermore, docking simulations can provide insights into the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. chemrxiv.org For instance, modeling studies on the acylation of this compound have provided insights into the enzyme-substrate binding modes and the crucial amino acid residues at the active site of the lipase. chemrxiv.org This type of modeling, grounded in experimental SAR findings, is essential for the rational design of new analogs with improved affinity and selectivity for their intended biological targets. researchgate.net

Table of Mentioned Compounds

| Compound Name | Class / Type |

|---|---|

| This compound | Guaianolide Sesquiterpene Lactone |

| 11,13-β-dihydro-lactucopicrin | Guaianolide Sesquiterpene Lactone |

| Lactucin (B167388) | Guaianolide Sesquiterpene Lactone |

| Lactucopicrin | Guaianolide Sesquiterpene Lactone |

| 8-deoxylactucin (B1214627) | Guaianolide Sesquiterpene Lactone |

| Helenalin | Pseudoguaianolide Sesquiterpene Lactone |

| Parthenolide | Germacranolide Sesquiterpene Lactone |

| Costunolide (B1669451) | Germacranolide Sesquiterpene Lactone |

| Arglabin | Guaianolide Sesquiterpene Lactone |

| Cysteine | Amino Acid |

| 4-hydroxyphenylacetic acid | Phenolic Acid |

Analytical Methodologies for Research on 11beta,13 Dihydrolactucin

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are indispensable for separating 11β,13-Dihydrolactucin from complex mixtures, such as plant extracts, and for determining its concentration and purity.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 11β,13-Dihydrolactucin. biocrick.comsemanticscholar.orgresearchgate.net Various studies have employed HPLC with Diode-Array Detection (DAD) for the quantification of this sesquiterpene lactone in extracts from plants like chicory (Cichorium intybus). mdpi.commdpi.com

Typically, reversed-phase columns, such as C18, are used for separation. mdpi.comnih.gov The mobile phase often consists of a gradient mixture of water (sometimes with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. tandfonline.comdaneshyari.commdpi.comcsic.es Detection is commonly performed at a wavelength of 260 nm, where the α,β-unsaturated ketone chromophore of the molecule absorbs UV light. mdpi.com This allows for both qualitative identification based on retention time and quantitative analysis by comparing peak areas to a standard curve. semanticscholar.orgmdpi.com For instance, one method reported a retention time of 2.7 minutes for 11β,13-Dihydrolactucin under specific gradient conditions. nih.gov

Preparative HPLC is also utilized to isolate pure 11β,13-Dihydrolactucin from crude extracts for further structural and biological studies. researchgate.net

Table 1: Exemplary HPLC Parameters for 11β,13-Dihydrolactucin Analysis

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., LiCrospher® 100 RP-18, Purospher RP-18e) mdpi.comnih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol nih.govdaneshyari.com |

| Detector | Diode-Array Detector (DAD) semanticscholar.orgmdpi.com |

| Detection Wavelength | 260 nm mdpi.com |

| Flow Rate | Typically around 1 mL/min nih.govdaneshyari.com |

| Temperature | Controlled, e.g., 35 °C or 40 °C mdpi.comnih.gov |

| Injection Volume | 5-20 µL nih.govdaneshyari.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing volatile and semi-volatile compounds. While less common than HPLC for intact sesquiterpene lactones due to their relatively low volatility and potential for thermal degradation, GC-MS can be employed, sometimes after derivatization. researchgate.netnih.gov The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column, and the mass spectrometer provides mass information for identification. spectroscopyonline.com

For sesquiterpenoids in general, GC-MS is a widespread method, often utilizing fused-silica capillary columns. researchgate.netmdpi.com The electron ionization (EI) mode in MS generates characteristic fragmentation patterns that can be compared against spectral libraries for compound identification. spectroscopyonline.com However, the inherent instability of some sesquiterpenes under typical GC-MS conditions, which can lead to thermal rearrangements, requires careful optimization of parameters like the injection port temperature. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry. daneshyari.com This technique is particularly valuable for identifying and quantifying 11β,13-Dihydrolactucin in complex biological matrices. tandfonline.comnih.gov An approach combining high-resolution mass spectrometry (HRMS) with MS/MS has been used to profile sesquiterpene lactones, including 11β,13-Dihydrolactucin, in different chicory varieties. daneshyari.comresearchgate.net

In LC-MS/MS analysis, after separation on an LC column, the compound is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ is selected. polyu.edu.hk This precursor ion is then fragmented through collision-induced dissociation (CID) to produce a series of product ions. nih.gov The specific fragmentation pattern serves as a fingerprint for the molecule, allowing for highly selective and sensitive detection. researchgate.net For instance, LC-MS methods have been optimized to define the limit of detection (LOD) and limit of quantification (LOQ) for 11β,13-Dihydrolactucin. nih.gov

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are fundamental for determining the precise three-dimensional structure of 11β,13-Dihydrolactucin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Studies (e.g., 1H NMR, 13C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 11β,13-Dihydrolactucin. nih.govnih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to establish the carbon skeleton and the relative stereochemistry of the molecule. chemfaces.compreprints.orgresearchgate.net

¹H NMR provides information about the number and chemical environment of protons in the molecule. biocrick.comnih.gov

¹³C NMR reveals the number and types of carbon atoms. preprints.orgmdpi.com

2D-NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons and carbons. tandfonline.commdpi.com For example, HMBC experiments show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure. tandfonline.com The assignments of ¹H and ¹³C NMR signals for 11β,13-Dihydrolactucin have been reported, often using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. preprints.orgmdpi.com

Table 2: Reported ¹H and ¹³C NMR Chemical Shifts for 11β,13-Dihydrolactucin in DMSO-d₆

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 132.8 | - |

| 2 | 129.5 | 6.13 (d, 5.9) |

| 3 | 195.0 | - |

| 4 | 175.2 | - |

| 5 | 48.8 | 3.68 (d, 10.2) |

| 6 | 80.9 | 4.09 (t, 9.5) |

| 7 | 48.5 | 2.65 (m) |

| 8 | 68.3 | 3.96 (t, 9.0) |

| 9 | 40.9 | 2.79 (dd, 13.5, 9.3), 2.16 (dd, 13.5, 9.3) |

| 10 | 147.2 | - |

| 11 | 40.1 | 2.34 (m) |

| 12 | 178.3 | - |

| 13 | 15.7 | 1.18 (d, 7.1) |

| 14 | 20.9 | 1.83 (s) |

| 15 | - | - |

| Data sourced from a 2023 study by Ruggieri et al. published on Preprints.org. preprints.org |

Mass Spectrometry (MS) for Fragmentation Analysis and Metabolite Identification

Mass spectrometry (MS), particularly when coupled with a separation technique like LC, is vital for confirming the molecular weight and for studying the fragmentation patterns of 11β,13-Dihydrolactucin. researchgate.netnih.govnih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. tandfonline.com

The fragmentation pattern of sesquiterpene lactones in MS is often diagnostic. nih.gov For hirsutinolide-type sesquiterpene lactones, a related class, the main fragmentation pathway involves the initial loss of the side chain at the C-8 position. researchgate.net ESI-MS/MS analysis of various sesquiterpene lactones has shown that the fragmentation can be influenced by the presence and position of substituents, leading to characteristic product ions that can be used for identification. nih.govnih.gov For instance, ESI(+)-HRMS/MS analyses of some sesquiterpene lactone skeletons yield common diagnostic fragment ions at m/z 277, 259, 241, and 231. nih.govsci-hub.se This type of fragmentation analysis is crucial for identifying metabolites of 11β,13-Dihydrolactucin in biological systems.

Electronic Circular Dichroism (ECD) and X-ray Diffraction Analysis

The absolute configuration of 11β,13-dihydrolactucin and related sesquiterpenoids has been unequivocally determined through the application of chiroptical spectroscopy and single-crystal X-ray diffraction. nih.govresearchgate.net These methods provide detailed insights into the three-dimensional arrangement of the molecule.

In a study involving the isolation of sesquiterpenoids from the roots of Cichorium glandulosum, the structures of the isolated compounds, including 11β,13-dihydrolactucin, were established using extensive spectroscopic experiments. nih.gov This included the use of Electronic Circular Dichroism (ECD), calculated ECD, and Rh₂(OCOCF₃)₄-induced ECD. nih.gov The experimental ECD spectra, when compared with calculated spectra, allow for the assignment of the absolute stereochemistry of the molecule. researchgate.netresearchgate.net

Table 1: Crystallographic Data for 11β,13-Dihydrolactucin-8-O-acetate hemihydrate researchgate.net

| Parameter | Value |

| Formula | C₁₇H₂₀O₆·0.5H₂O |

| Molecular Weight | 329.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.9276 (5) |

| b (Å) | 7.4658 (5) |

| c (Å) | 19.8571 (10) |

| β (°) | 100.850 (5) |

| Volume (ų) | 1591.05 (15) |

| Z | 4 |

| D_calc (Mg m⁻³) | 1.375 |

Immunoassays for Quantification (e.g., ELISA)

Enzyme-linked immunosorbent assays (ELISAs) have been developed for the specific and sensitive quantification of 11β,13-dihydrolactucin, particularly in plant extracts like those from chicory root. researchgate.netresearchgate.net These immunoassays utilize polyclonal antibodies raised against the target molecule, enabling its detection and quantification even at low concentrations. researchgate.net

One such ELISA developed for 11β,13-dihydrolactucin demonstrated a good linear range and high sensitivity. researchgate.netresearchgate.net This assay showed minimal cross-reactivity with other structurally related sesquiterpene lactones, highlighting its selectivity. researchgate.netresearchgate.net The developed ELISA was successfully used to quantify the concentration of 11β,13-dihydrolactucin in the roots of different chicory varieties, with concentrations ranging from 485 to 1720 mg/kg of dry matter. researchgate.netresearchgate.net The results from the ELISA correlated well with the perceived bitterness of the chicory roots, suggesting its utility as a screening tool in breeding programs. researchgate.netresearchgate.net

Table 2: Performance Characteristics of an ELISA for 11β,13-Dihydrolactucin researchgate.netresearchgate.net

| Parameter | Value |

| Linearity Range | 4.6 to 300 ng/ml |

| Intra-assay Variation | 4.9% |

| Inter-assay Variation | 7.2% |

| IC₅₀ | 2 ng/ml |

| Detection Limit | 0.16 ng/ml |

Bioanalytical Methods for Detection in Biological Matrices (Non-human, research contexts)

In research settings, various bioanalytical methods are employed to detect and quantify 11β,13-dihydrolactucin and its metabolites in biological samples. For instance, after consumption of chicory, 11β,13-dihydrolactucin, along with lactucin (B167388) and their glucuronide/sulfate (B86663) conjugates, have been detected in serum, urine, and fecal samples. biocrick.com

Studies investigating the anti-inflammatory potential of 11β,13-dihydrolactucin have utilized cell-based assays and animal models. In a human intestinal triple co-culture model, the release of interleukin-8 (IL-8), a pro-inflammatory cytokine, was measured by ELISA to assess the anti-inflammatory effects of the compound. rsc.org Similarly, in a human myofibroblast-like cell line, the levels of pro-inflammatory mediators such as TNF-α, IL-6, and PGE₂ were quantified by ELISA following treatment with 11β,13-dihydrolactucin. rsc.org

Furthermore, the anti-inflammatory activity of 11β,13-dihydrolactucin has been evaluated in vivo using a transgenic zebrafish model of intestinal inflammation. rsc.org In this model, the ability of the compound to prevent neutrophil infiltration into the gut was measured, providing a whole-organism assessment of its bioactivity. rsc.org These bioanalytical approaches are essential for understanding the physiological effects and mechanisms of action of 11β,13-dihydrolactucin in biological systems.

Theoretical and Computational Studies on 11beta,13 Dihydrolactucin

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Prediction (e.g., SARS-CoV-2 Mpro, NFAT pathway related proteins)

Molecular docking simulations have been employed to investigate the binding affinity of 11beta,13-Dihydrolactucin with various protein targets, notably the main protease (Mpro) of SARS-CoV-2 and proteins involved in the Nuclear Factor of Activated T-cells (NFAT) pathway.

SARS-CoV-2 Main Protease (Mpro):

In the context of SARS-CoV-2, the main protease (Mpro) is a crucial enzyme for viral replication, making it a significant target for potential inhibitors. researchgate.net Docking studies have shown that this compound can bind to the active site of Mpro. rsc.orgresearchgate.net The binding affinity has been calculated, and while it is not the strongest among the tested sesquiterpene lactones, it demonstrates a notable interaction. rsc.org For instance, one study reported a binding affinity value for this compound with Mpro. rsc.org The interaction involves key amino acid residues within the Mpro active site, such as CYS145, GLU166, and ASN142. researchgate.net Specifically, the interaction with CYS145 is thought to occur through van der Waals forces. researchgate.net The α-methylene-γ-lactone ring of the compound is also considered a potential site for interaction. researchgate.net

In vitro assays have corroborated these docking studies, showing that this compound can inhibit Mpro activity. rsc.org At a concentration of 126 μM, this compound reduced the residual activity of Mpro to 72%. rsc.org

| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Residual Mpro Activity (%) | Concentration (μM) |

| This compound | Not explicitly stated in provided text | CYS145, GLU166, ASN142 researchgate.net | 72 rsc.org | 126 rsc.org |

NFAT Pathway Related Proteins:

The Nuclear Factor of Activated T-cells (NFAT) is a key transcription factor in inflammatory pathways. mdpi.comnih.gov The calcineurin/NFAT pathway is a target for anti-inflammatory drugs. nih.gov Studies using a yeast model, which has a calcineurin/Crz1 pathway orthologous to the human calcineurin/NFAT pathway, have shown that this compound has significant inhibitory effects. mdpi.comnih.govresearchgate.netmdpi.com It was found to inhibit the activation of Crz1, the yeast orthologue of NFAT, by approximately 54% at a concentration of 3.6 µM, with a calculated IC50 of 2.35 ± 1.45 μM. mdpi.comnih.gov Further investigation revealed that this compound impairs the nuclear accumulation of Crz1, which is a critical step in its activation. mdpi.com This suggests that this compound could act as a novel anti-inflammatory agent by targeting the calcineurin/NFAT pathway. mdpi.com

| Parameter | Value | Reference |

| Inhibition of Crz1 activation | ~54% at 3.6 µM | mdpi.com |

| IC50 for Crz1 activation inhibition | 2.35 ± 1.45 μM | mdpi.comnih.gov |

| Mechanism | Inhibition of Crz1 nuclear accumulation | mdpi.com |

Conformational Analysis of this compound

Crystallographic studies of a derivative, this compound-8-O-acetate hemihydrate, have provided detailed insights into the three-dimensional structure and conformation of the core molecule. nih.govresearchgate.netiucr.org These studies revealed that the asymmetric unit contains two independent molecules of the sesquiterpene lactone. nih.govresearchgate.net

Key conformational features include:

Seven-membered ring: Both independent molecules adopt a chair conformation for the seven-membered ring. nih.govresearchgate.netiucr.org

Lactone ring: The lactone ring (C6/C7/C11/C12/O1) exhibits a C7 envelope conformation. nih.govresearchgate.net

Five-membered rings: The other five-membered rings are essentially planar. researchgate.netiucr.org

This determined conformation is similar to that of related compounds like matricarin. nih.goviucr.org The absolute configuration of the molecule has also been confirmed through these crystallographic analyses. nih.goviucr.org

Quantum Chemical Calculations

While specific quantum chemical calculations focused solely on this compound are not detailed in the provided search results, such studies are often performed on related compounds to understand their thermodynamic, molecular orbital, and electrostatic potential properties. biocrick.com These calculations can help in comparing the biological and chemical features of different molecules and provide insights into their potential activities. biocrick.com For other sesquiterpene lactones, quantum-chemical descriptors have been used to estimate properties like acute toxicity. researchgate.net

Cheminformatics Approaches for Analog Discovery

Cheminformatics tools play a crucial role in the discovery of new analogs of natural products like this compound. Shape-based screening is a prominent in silico approach that leverages the three-dimensional shape of a molecule, which is a key determinant of its biological activity. researchgate.net By searching for molecules with similar shapes, it is possible to identify novel compounds with potentially similar or improved biological activities. researchgate.net This methodology aids in reducing the cost and time associated with drug discovery and development. researchgate.net

In Silico ADME Prediction (Non-human, theoretical)

In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential in the early stages of drug development. For this compound and related sesquiterpene lactones, these predictions have been carried out to assess their drug-like properties. rsc.org

Studies have shown that this compound and similar compounds fulfill Veber's rule for oral bioavailability, with a Polar Surface Area (PSA) of less than 140 Ų and fewer than 10 rotatable bonds. rsc.org While some related compounds were noted to have a risk of hepatotoxicity, this compound itself was not specifically highlighted for this risk in the provided context. nih.govresearcher.life These in silico predictions suggest that this compound possesses favorable pharmacokinetic properties for further investigation as a potential therapeutic agent. rsc.org

| Property | Predicted Value/Observation | Reference |

| Molecular Weight | ~278.30 g/mol | smolecule.com |

| Molecular Formula | C15H18O5 | smolecule.comnih.gov |

| Oral Bioavailability (Veber's Rule) | Fulfills the rule (PSA <140 Ų, Rotatable Bonds < 10) | rsc.org |

Research Challenges and Future Directions for 11beta,13 Dihydrolactucin

Overcoming Challenges in Large-Scale Isolation and Synthesis for Research

A significant bottleneck in the comprehensive study of 11β,13-Dihydrolactucin is the difficulty in obtaining large quantities of the pure compound. nih.gov Research efforts are often hampered by the limited commercial availability of this and other related sesquiterpene lactones. nih.gov

Isolation from Natural Sources: While 11β,13-Dihydrolactucin can be isolated from plants like Cichorium intybus (chicory), the process is not without its challenges. nih.gov The concentration of the compound can vary depending on the plant genotype. Furthermore, it often exists in conjugated forms, such as 11β,13-dihydrolactucin-glucoside and 11β,13-dihydrolactucin-oxalate, which require hydrolysis to yield the target molecule. nih.gov Recently, a three-step large-scale extraction and purification method has been developed, which involves a prolonged water maceration to facilitate the hydrolysis of these conjugated forms, followed by purification steps. nih.gov This method represents a significant advancement in making 11β,13-Dihydrolactucin more accessible for research. nih.gov

Chemical Synthesis: The complex stereochemistry of 11β,13-Dihydrolactucin makes its total chemical synthesis a formidable challenge. While semisynthesis, starting from more abundant, structurally related natural products, offers a viable alternative, it still requires sophisticated chemical transformations. nih.govmdpi.com For instance, researchers have successfully synthesized analogs like 11β,13-dihydrolactucin-oxalate from isolated 11β,13-dihydrolactucin. nih.gov Developing more efficient and scalable synthetic or semi-synthetic routes is crucial for producing the quantities needed for extensive preclinical and potentially clinical investigations.

Elucidation of Undiscovered Biological Targets and Mechanisms

While preliminary studies have shed some light on the biological activities of 11β,13-Dihydrolactucin, a comprehensive understanding of its molecular targets and mechanisms of action remains largely uncharted territory.

Known Activities: Research has indicated that 11β,13-Dihydrolactucin possesses anti-inflammatory and antifungal properties. nih.govmdpi.com Its anti-inflammatory effects are thought to be mediated, at least in part, by the modulation of inflammatory pathways. smolecule.com Specifically, it has been shown to inhibit the calcineurin-responsive zinc finger (Crz1) activation, which is the yeast orthologue of the human nuclear factor of activated T-cells (NFAT), a key regulator of inflammatory responses. researchgate.net The compound has also demonstrated promising activity against the bacterium Pseudomonas aeruginosa and several strains of Candida. nih.govmdpi.com